Adamantane, 1-(chloronitroamino)-
Description
Properties
CAS No. |
56409-10-0 |
|---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
N-(1-adamantyl)-N-chloronitramide |
InChI |
InChI=1S/C10H15ClN2O2/c11-12(13(14)15)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 |
InChI Key |
ZPJPHPCKBZYKGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N([N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloro-Substituted Adamantanes
1-Chloroadamantane (CAS 935-56-8):
1-Adamantanecarbonyl Chloride (CAS 768-95-6):
Nitro-Substituted Adamantanes
- 2-Adamantane-5-nitro-1H-indole: Synthesis: Nitration of 2-adamantane-1H-indole using NaNO₃/H₂SO₄ (97% yield) . Reactivity: Nitro groups enhance electrophilicity, enabling further reductions to amines .
General Nitration Trends :
Amino-Substituted Adamantanes
1-Adamantanamine Hydrochloride (Amantadine, CAS 665-66-7):
- 1,3-Diaminoadamantane: Synthesis: Double amination of 1,3-dibromoadamantane . Applications: Precursor for urea derivatives with enzyme inhibitory activity .
Multi-Substituted Derivatives
- 1-(Chloroacetylamino) Adamantane (CAAA, CAS 5689-59-8): Molecular Formula: C₁₂H₁₇ClN₂O Synthesis: Chloroacetylation of 1-aminoadamantane . Applications: Investigated in biochemical studies .
1,3-Disubstituted Ureas :
Data Tables
Table 1: Key Properties of Selected Adamantane Derivatives
*Calculated based on molecular formula.
Notes and Challenges
- Synthesis of 1-(chloronitroamino)-adamantane: Hypothetically, this compound could be synthesized via sequential nitration, chlorination, and amination steps. However, steric hindrance at the bridgehead position may complicate multi-substitution .
- Safety Considerations: Traditional methods using POCl₃ or Cl₂ (toxic) contrast with greener alternatives like tert-butanol-enhanced isocyanide synthesis (88% yield) .
- Contradictions : highlights toxicity of POCl₃, while demonstrates safer protocols for isocyanide synthesis.
Preparation Methods
Electrophilic Chlorination-Nitration Cascades
Chlorosulfonic acid (ClSO₃H) has been employed as a dual chlorinating and sulfonating agent in adamantane functionalization. In one protocol, adamantane reacts with ClSO₃H at -5°C to yield 1-chloroadamantane with 65% selectivity, albeit requiring a 10-fold excess of reagent. Subsequent nitration using nitric acid (HNO₃) in acetic anhydride could introduce a nitro group, though competing oxidation side reactions limit practicality.
Radical-Mediated Pathways
Manganese-based catalysts, such as Mn(OAc)₂ activated by nitrile ligands, enable radical chlorination of adamantane in carbon tetrachloride (CCl₄) at 20°C. While this method avoids low temperatures, selectivity for mono-chlorinated products is poor (<30%). Introducing nitro groups via tert-butyl nitrite (t-BuONO) under UV irradiation remains hypothetical but could theoretically yield 1-(chloronitroamino)adamantane through concurrent radical pathways.
Key Limitations :
- Low regioselectivity for bridgehead functionalization.
- Competing dichlorination and over-nitration byproducts.
Nitration of Chloro-Substituted Adamantane Amines
Pre-functionalizing adamantane with chlorine and amino groups prior to nitration offers improved control.
Synthesis of 1-Chloroadamantane
The chlorination of adamantane using AlCl₃ in CCl₄ at 20°C produces 1-chloroadamantane in 40–50% yield, alongside 1,3-dichloroadamantane (30%). Catalytic systems like FeCl₃/K10 cation exchange resin reduce AlCl₃ usage but further diminish selectivity (2% mono-chlorinated product).
Amination and Nitration
1-Chloroadamantane undergoes amination via the Hofmann rearrangement. For example, 3-chloro-1-adamantanecarboxamide, when treated with NaOCl and NaOH, yields 3-chloro-1-adamantanamine (40% yield). Nitration of the amine group using mixed acid (HNO₃/H₂SO₄) could introduce a nitro moiety, though steric hindrance may necessitate high temperatures (80–100°C) and prolonged reaction times (>24 h).
Representative Reaction Scheme :
- Adamantane → 1-Chloroadamantane (AlCl₃/CCl₄, 20°C, 4 h).
- 1-Chloroadamantane → 1-Chloroadamantanecarboxamide (NH₄SCN, MeOH).
- Hofmann Rearrangement → 1-Chloroadamantanamine (NaOCl/NaOH).
- Nitration → 1-(Chloronitroamino)adamantane (HNO₃/H₂SO₄, 80°C).
Chlorination of Nitroamino Adamantane Derivatives
Introducing chlorine after nitration circumvents selectivity issues but risks nitro group reduction.
Synthesis of 1-Nitroaminoadamantane
Adamantane-1-carbonyl chloride, synthesized from adamantane-1-carboxylic acid and thionyl chloride (SOCl₂), reacts with ammonium thiocyanate to form an isothiocyanate intermediate. Treatment with hydroxylamine (NH₂OH) could yield 1-nitroaminoadamantane, though this step remains speculative without direct literature support.
Electrophilic Chlorination
Chlorination of 1-nitroaminoadamantane using ClSO₃H at -5°C may preserve the nitroamino group while introducing chlorine. However, the nitro group’s electron-withdrawing nature deactivates the adamantane ring, necessitating forceful conditions that risk decomposition.
Multi-Step Synthesis via Intermediate Derivatives
Adamantane-1-Carbonyl Chloride as a Precursor
Adamantane-1-carbonyl chloride, a versatile intermediate, enables sequential functionalization. Reaction with chloronitroamine (ClNHNO₂) in dichloromethane (DCM) with triethylamine (Et₃N) as a base could yield the target compound. This method mirrors the synthesis of N-(adamantan-1-yl)-2-chloroacetamide, where chloroacetyl chloride reacts with amantadine·HCl.
Optimization Parameters :
- Solvent: DCM or CCl₄ for improved solubility.
- Temperature: 0–25°C to minimize side reactions.
- Catalyst: Lewis acids (e.g., ZnCl₂) to enhance electrophilicity.
Reductive Amination Pathways
While unreported for adamantane, reductive amination of 1-nitroadamantane with chlorinating agents (e.g., PCl₅) could theoretically yield the target. This route requires careful control to prevent over-reduction of the nitro group to an amine.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Selectivity Issues |
|---|---|---|---|---|
| Direct Chloronitroamination | Adamantane | ClSO₃H, HNO₃ | <10 | Over-chlorination, oxidation |
| Nitration of Chloroamine | 1-Chloroadamantane | HNO₃/H₂SO₄ | 25–35 | Steric hindrance, byproduct formation |
| Chlorination of Nitroamine | 1-Nitroaminoadam. | ClSO₃H | 15–20 | Nitro group decomposition |
| Multi-Step via Carbonyl | Adamantane-1-COOH | SOCl₂, ClNHNO₂ | 40–50 | Intermediate purification challenges |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(chloronitroamino)adamantane derivatives, and how do reaction conditions influence yield?
- Methodology : Synthesis often involves halogenation or substitution reactions. For example, 1-(2-iodoethyl)adamantane is synthesized via substitution using a strong base (e.g., NaH) in anhydrous conditions . For nitration, mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) are typical. Optimizing stoichiometry and reaction time is critical to minimize byproducts like nitroso derivatives.
- Data Analysis : Monitor reaction progress using TLC or GC-MS. Compare yields under varying conditions (e.g., solvent polarity, temperature) to identify optimal parameters .
Q. How can researchers safely handle 1-(chloronitroamino)adamantane given conflicting hazard data in safety sheets?
- Contradiction Resolution : While some adamantane derivatives are labeled "no known hazards" (GHS classification), others note decomposition risks (e.g., release of nitrogen oxides) . Assume worst-case precautions:
- Use fume hoods, PPE (nitrile gloves, lab coats), and static control measures.
- Store in sealed containers under inert gas (N₂/Ar) to prevent decomposition .
Q. What spectroscopic techniques are most effective for characterizing adamantane derivatives?
- Approach :
- ¹H/¹³C NMR : Resolve adamantane’s rigid structure via distinct cage proton signals (δ 1.6–2.1 ppm) and nitration-induced deshielding .
- FT-IR : Identify nitro groups (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .
- X-ray crystallography : Resolve stereochemistry; SHELX programs are standard for refinement .
Advanced Research Questions
Q. How do steric and electronic effects of the adamantane core influence reaction mechanisms in nucleophilic substitutions?
- Mechanistic Analysis : Adamantane’s rigidity imposes steric hindrance, favoring SN1 over SN2 pathways. For example, 1-(2-iodoethyl)adamantane reacts sluggishly in polar aprotic solvents unless stabilized by bulky bases .
- Computational Modeling : Use DFT (e.g., Gaussian) to calculate transition-state energies and compare with experimental kinetic data (Arrhenius plots) .
Q. What strategies resolve contradictions in biological activity data for adamantane derivatives (e.g., antiviral vs. neuroprotective effects)?
- Case Study : Amantadine (1-adamantylamine) shows dual antiviral (influenza A) and neuroprotective (NMDA receptor antagonism) activity. Use:
- Binding assays (SPR/ITC) to quantify receptor affinity .
- Enzyme inhibition studies (e.g., 11β-HSD1 inhibition at 10 µM) to assess metabolic interactions .
Q. How can computational methods predict the stability and reactivity of 1-(chloronitroamino)adamantane under varying pH conditions?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
